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Compound of Interest

Compound Name: Chlorfortunone A

Cat. No.: B12406945

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallography data for
Chlorfortunone A, a novel sesquiterpenoid dimer isolated from the roots of Chloranthus
fortunei. The document details the crystallographic parameters, experimental protocols for its
isolation and structural elucidation, and visualizes key logical and biological pathways

associated with the compound.

Quantitative Crystallographic Data

The single-crystal X-ray diffraction analysis of Chlorfortunone A (also referred to as
compound 1) yielded precise structural information.[1][2] The crystallographic data has been
deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number
2172881.[1] A summary of the key quantitative data is presented below for clear comparison
and reference.

Table 1: Crystal Data and Structure Refinement for Chlorfortunone A
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Parameter Value

Crystal Identification Chlorfortunone A (1)
Molecular Formula C31H380s5

Molecular Weight 490.61 g/mol
Crystal System Orthorhombic

Space Group

P212121 (no. 19)

Unit Cell Dimensions

a 6.57981(11) A
b 12.10779(19) A
c 32.5315(5) A
Volume (V) 2591.69(7) A3
Z (Molecules/unit cell) 4

Calculated Density (Dcalc) 1.257 g/cm3

Temperature (T)

150.00(10) K

Radiation Cu Ka

Absorption Coefficient () 0.669 mm~1

Reflections Collected 13747

Unique Reflections 5087

R(int) 0.0305

R(sigma) 0.0293

Final R indices [I > 20(I)] R1=10.0332

R indices (all data) wR2 = 0.0873

Flack Parameter 0.01(8)
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Experimental Protocols

The structural elucidation of Chlorfortunone A was achieved through a multi-step process
involving extraction, isolation, crystallization, and X-ray diffraction analysis.[1][3]

Extraction and Isolation

The source material for Chlorfortunone A was the roots of Chloranthus fortunei.[1][2][3][4] The
powdered roots (15.0 kg) underwent extraction with 85% ethanol at room temperature.[1] The
resulting crude extract was then partitioned with ethyl acetate.[1] The ethyl acetate fraction was
subjected to silica gel column chromatography, followed by medium-pressure liquid
chromatography (MPLC) to yield several subfractions.[1] Further purification of these
subfractions using semi-preparative HPLC led to the isolation of pure Chlorfortunone A.[1]

Crystallization

Single crystals of Chlorfortunone A suitable for X-ray diffraction were grown by slow
evaporation. The purified compound was dissolved in a methanol/water (10:1) solvent system
and left at room temperature for several days, which resulted in the formation of colorless
orthorhombic crystals.[1]

X-ray Data Collection and Structure Elucidation

A single crystal of Chlorfortunone A was mounted on a Rigaku Oxford Diffraction SuperNova
diffractometer equipped with an AtlasS2 CCD detector.[1] The crystal was maintained at a
constant temperature of 150 K during data collection.[1] The diffraction data were collected
using Cu Ka radiation.[1] The structure was solved and refined, which not only confirmed the
planar and relative structure of the molecule but also unambiguously established its absolute
configuration as 1R,3S,6R,9R,10S,1'S,4'S,5'S,8'R.[2][4]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes and biological interactions related to
Chlorfortunone A.

Experimental Workflow
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This diagram outlines the sequential process from the collection of the plant material to the final

elucidation of the crystal structure.
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Caption: Experimental workflow for the isolation and structural elucidation of Chlorfortunone
A.

Plausible Biosynthetic Pathway

Chlorfortunone A is a sesquiterpenoid dimer. Its biosynthesis is proposed to occur via a Diels-
Alder [4+2] cycloaddition reaction between two sesquiterpenoid monomers: a lindenane-type

and an acrane-type.[1]
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Caption: Plausible biosynthetic pathway of Chlorfortunone A from sesquiterpenoid precursors.

TGF-B Signaling Inhibition Pathway

Chlorfortunone A has been identified as a potential inhibitor of the Transforming Growth
Factor-B (TGF-B) signaling pathway.[1][2][4] It acts by downregulating the phosphorylation of
Smad?2, a key downstream effector in the canonical TGF-3 pathway.[1]

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b12406945?utm_src=pdf-body-img
https://www.benchchem.com/product/b12406945?utm_src=pdf-body
https://www.benchchem.com/product/b12406945?utm_src=pdf-body
https://www.benchchem.com/product/b12406945?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9535645/
https://www.benchchem.com/product/b12406945?utm_src=pdf-body-img
https://www.benchchem.com/product/b12406945?utm_src=pdf-body
https://www.benchchem.com/product/b12406945?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9535645/
https://pubs.acs.org/doi/10.1021/acsomega.2c03927
https://www.researchgate.net/publication/363716153_Chlorfortunones_A_and_B_Two_Sesquiterpenoid_Dimers_Possessing_Dispiro4252pentadecane-61014-tren_Moiety_from_Chloranthus_fortunei
https://pmc.ncbi.nlm.nih.gov/articles/PMC9535645/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

TGF-B1

'

TGF-3 Receptor
Complex

phosphorylates

Chlorfortunone A

p-Smad2/Smad4
Complex

Nuclear Translocatio
&
Gene Transcription

Click to download full resolution via product page

Caption: Inhibition of TGF-B-induced p-Smad2 expression by Chlorfortunone A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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